

Application Notes and Protocols for OICR-9429 in Leukemia Cell Lines

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Compound of Interest

Compound Name: OICR11029

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Abstract

These application notes provide a comprehensive overview of the use of OICR-9429, a first-in-class small molecule inhibitor of the WDR5-MLL interaction, for studying and targeting leukemia cell lines. OICR-9429 offers a potent and selective tool to investigate the epigenetic regulation of gene expression in leukemias, particularly those driven by MLL (Mixed Lineage Leukemia) rearrangements or mutations in the transcription factor C/EBP α . This document details the mechanism of action, provides quantitative data on its activity, and offers detailed protocols for its application in key cellular assays.

Introduction

Epigenetic dysregulation is a hallmark of many cancers, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] The MLL1 (KMT2A) protein is a histone H3 lysine 4 (H3K4) methyltransferase that plays a critical role in regulating gene expression essential for hematopoiesis.[2] Dysregulation of MLL1 activity, often through chromosomal translocations, is a key driver of aggressive leukemias.[1] WD repeat-containing protein 5 (WDR5) is an essential scaffolding component of the MLL1 complex, critical for its methyltransferase activity.[1] The interaction between WDR5 and MLL1 is a key therapeutic target for MLL-dependent leukemias. OICR-9429 is a potent and selective small molecule antagonist that disrupts the WDR5-MLL interaction, offering a valuable chemical probe to dissect the biological role of WDR5 in leukemia and as a potential therapeutic agent.[3]

Mechanism of Action

OICR-9429 functions by competitively binding to the "WIN" (WDR5-interacting) peptide-binding pocket on WDR5.^{[4][5]} This pocket is the site where the MLL protein normally binds to WDR5.^[4] By occupying this site, OICR-9429 prevents the assembly of the functional MLL1 methyltransferase complex.^[1] The disruption of the WDR5-MLL interaction leads to a reduction in H3K4 trimethylation (H3K4me3) at the promoters of MLL target genes, which are often involved in cell proliferation and survival.^{[5][6]} In leukemia cells dependent on MLL activity, this inhibition of H3K4me3 leads to the downregulation of oncogenic gene expression programs, resulting in cell differentiation and a reduction in cell viability.^{[4][7]} Specifically, in AML cells with C/EBP α p30 mutations, OICR-9429 has been shown to selectively inhibit proliferation and induce myeloid differentiation.^{[4][8]}

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of OICR-9429 in leukemia cells.

Quantitative Data

OICR-9429 exhibits high-affinity binding to WDR5 and potently disrupts its interaction with MLL. The following tables summarize the key quantitative data for OICR-9429.

Table 1: Binding Affinity and Potency of OICR-9429

Parameter	Value	Method	Reference
KD	93 ± 28 nM	Isothermal Titration Calorimetry (ITC)	[4] [7]
KD	52 nM	Isothermal Titration Calorimetry (ITC)	[9]
KD	51 nM	Biacore	
KD	24 nM	Biacore	[9]
Kdisp	64 ± 4 nM	Fluorescence Polarization (FP)	[4] [7]
IC50 (WDR5-MLL1 interaction)	< 1 µM	Cellular Assays	[9]
IC50 (WDR5-RbBP5 interaction)	< 1 µM	Cellular Assays	[9]

Table 2: Anti-proliferative Activity of OICR-9429 in Leukemia Cell Lines

Cell Line	Leukemia Subtype	GI50 (3-day)	Reference
MV4;11	MLL-rearranged AML	31 µM	[10]
CEBPA-mutant AML cells	C/EBPα-mutant AML	~5 µM	[2]

Note: Further studies are required to establish a broader panel of IC50 values across a diverse range of leukemia cell lines.

Experimental Protocols

Here we provide detailed protocols for key experiments to assess the activity of OICR-9429 in leukemia cell lines.

Protocol 1: Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of OICR-9429 in leukemia cell lines.

Materials:

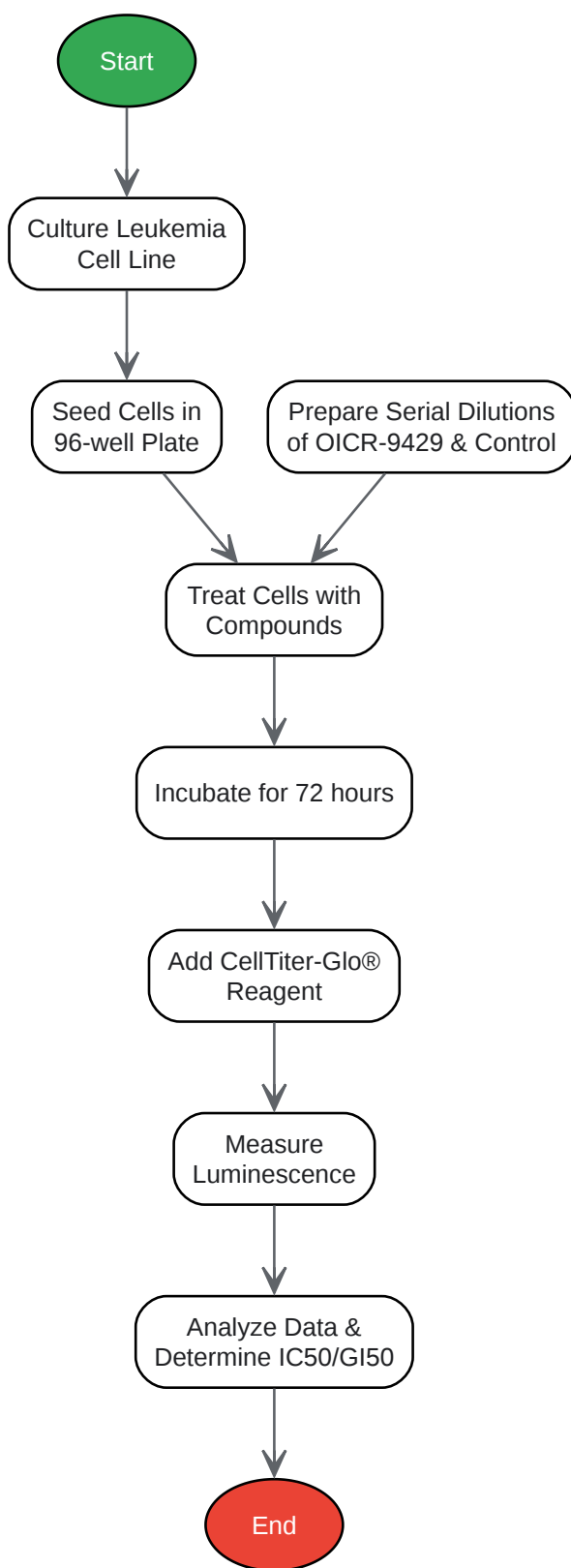
- Leukemia cell line of interest (e.g., MV4;11, MOLM-13 for MLL-rearranged; Kasumi-1 for C/EBP α -mutant)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- OICR-9429 (dissolved in DMSO to a stock concentration of 10 mM)
- OICR-0547 (negative control, dissolved in DMSO)
- 96-well clear bottom, white-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Procedure:

- Cell Seeding:
 - Culture leukemia cells to a density of approximately 0.5×10^6 cells/mL.
 - Seed 20,000 viable cells per well in 90 μ L of complete medium into a 96-well plate.^[7]
- Compound Treatment:
 - Prepare a serial dilution of OICR-9429 and the negative control OICR-0547 in complete medium. A typical concentration range would be from 0.1 μ M to 100 μ M.
 - Add 10 μ L of the diluted compound or DMSO vehicle control to the respective wells in triplicate. The final DMSO concentration should not exceed 0.5%.
- Incubation:

- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 µL of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Subtract the background luminescence (medium only).
 - Normalize the data to the DMSO-treated control wells (100% viability).
 - Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ or GI₅₀ value.

Experimental Workflow for Cell Viability Assay



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Caption: Workflow for determining the IC₅₀ of OICR-9429.

Protocol 2: Co-Immunoprecipitation and Western Blotting

This protocol is to verify the disruption of the WDR5-MLL interaction by OICR-9429 in leukemia cells.

Materials:

- Leukemia cell line
- OICR-9429 and DMSO
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies: anti-WDR5, anti-MLL1, anti-RbBP5, and appropriate secondary antibodies
- Protein A/G magnetic beads
- SDS-PAGE gels and Western blotting apparatus
- Chemiluminescent substrate

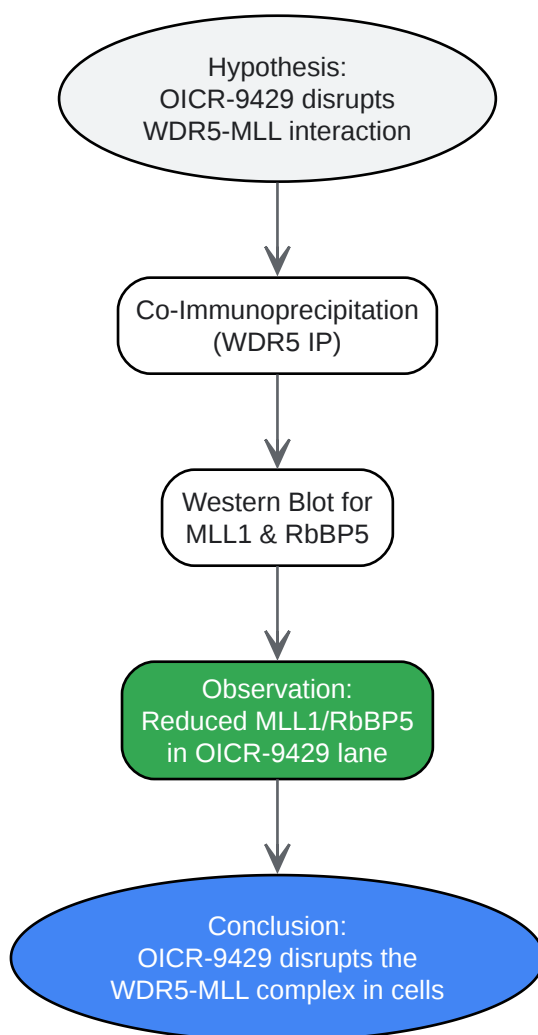
Procedure:

- Cell Treatment and Lysis:
 - Treat leukemia cells with OICR-9429 (e.g., 10 μ M) or DMSO for 24 hours.
 - Harvest and lyse the cells in ice-cold lysis buffer.
 - Clarify the lysates by centrifugation.
- Immunoprecipitation:
 - Pre-clear the lysates with protein A/G beads.
 - Incubate the pre-cleared lysates with an anti-WDR5 antibody overnight at 4°C.

- Add protein A/G beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.
- Wash the beads several times with lysis buffer.
- Elution and Western Blotting:
 - Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies against MLL1 and RbBP5 to detect co-immunoprecipitated proteins. An antibody against WDR5 should be used as a positive control for the immunoprecipitation.
 - Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescent substrate.

Expected Results: A decrease in the amount of MLL1 and RbBP5 co-immunoprecipitated with WDR5 in the OICR-9429-treated sample compared to the DMSO control, indicating the disruption of the protein-protein interaction.

Logical Relationship of Experimental Validation



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Caption: Logical flow for validating OICR-9429's mechanism.

Selectivity

OICR-9429 is a highly selective inhibitor for WDR5. It has been tested against a panel of over 250 human kinases, GPCRs, ion channels, and transporters, as well as 22 human methyltransferases and 9 different WD40- and histone reader domains, and showed no significant off-target binding or inhibition.[4] A closely related but inactive compound, OICR-0547, can be used as a negative control in cellular assays to confirm that the observed phenotypes are due to the on-target inhibition of WDR5.[9]

Conclusion

OICR-9429 is a valuable chemical probe for studying the role of the WDR5-MLL interaction in leukemia. Its high potency and selectivity make it an excellent tool for target validation and for exploring the therapeutic potential of WDR5 inhibition. The protocols and data presented in these application notes should serve as a useful guide for researchers investigating the epigenetic basis of leukemia and developing novel therapeutic strategies.

Note: Samples of OICR-9429 for research purposes are available upon request from the Structural Genomics Consortium (SGC).[4]

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